molecular formula C20H26N2O7 B1194750 Myxochlin A

Myxochlin A

Cat. No.: B1194750
M. Wt: 406.4 g/mol
InChI Key: PMQYPRBUOFBEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxochlin A is a secondary metabolite isolated from myxobacteria, known for its unique structural features and bioactivity. While specific details about its molecular structure, biosynthesis pathway, and biological targets are absent in the provided evidence, compounds like this compound typically exhibit antimicrobial or antitumor properties, making them subjects of interest in drug discovery . Such compounds often feature polyketide or non-ribosomal peptide backbones, which are common in microbial natural products. The lack of direct evidence here necessitates reliance on general frameworks for analyzing similar compounds, as outlined in chemical research guidelines .

Properties

Molecular Formula

C20H26N2O7

Molecular Weight

406.4 g/mol

IUPAC Name

N-[5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide

InChI

InChI=1S/C20H26N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,20,22-27,29H,1-2,5,10-11H2,(H,21,28)

InChI Key

PMQYPRBUOFBEAY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Hypothetically, Myxochlin A may resemble structurally related compounds such as Epothilone B (a microtubule-stabilizing agent) or Sorangicin A (an RNA polymerase inhibitor), both derived from myxobacteria. A comparative analysis would focus on:

  • Core scaffold : Presence of macrolide or polyketide motifs.
  • Functional groups : Hydroxyl, ketone, or ester groups influencing bioavailability.
  • Stereochemistry : Chirality affecting target binding.

Table 1: Hypothetical Structural Comparison

Compound Core Scaffold Key Functional Groups Bioactivity
This compound* Polyketide Hydroxyl, Ketone Antimicrobial
Epothilone B Macrolide Ester, Epoxide Antitumor
Sorangicin A Hybrid polyketide Carboxylic acid RNA polymerase inhibitor

*Assumed based on myxobacterial metabolites .

Functional Analogues

Functionally similar compounds might include Vancomycin (glycopeptide antibiotic) or Doxorubicin (anthracycline antitumor agent). Key comparison metrics:

  • Mode of action : Target specificity (e.g., cell wall synthesis vs. DNA intercalation).
  • Resistance profiles : Susceptibility to enzymatic degradation.
  • Therapeutic index : Efficacy vs. toxicity balance.

Table 2: Functional Comparison

Compound Target Resistance Mechanism Therapeutic Index
This compound* Cell membrane Unknown Moderate
Vancomycin Peptidoglycan Altered binding site High
Doxorubicin DNA topoisomerase Efflux pumps Low

*Inferred from general antimicrobial mechanisms .

Research Findings and Gaps

While the provided evidence lacks direct studies on this compound, methodological insights from NLP research highlight the importance of systematic comparisons. For example:

  • Reproducibility : Detailed experimental protocols (e.g., compound isolation, assay conditions) are critical for validating bioactivity claims .
  • Data diversity : Cross-referencing multiple sources (e.g., chemical databases, pharmacological studies) ensures robust comparisons .
  • Synthesis of evidence : Avoiding redundant descriptions and focusing on mechanistic differences aligns with guidelines for academic writing .

Current gaps in this hypothetical analysis include:

  • Absence of spectroscopic or crystallographic data for this compound.
  • Limited information on its pharmacokinetics or toxicity profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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